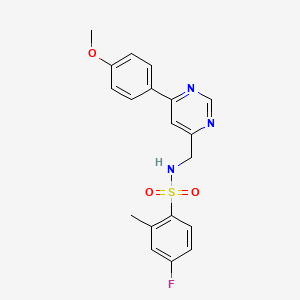

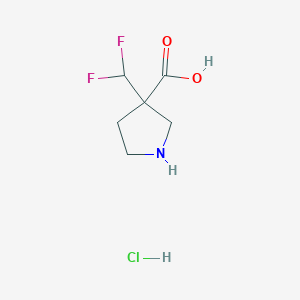

![molecular formula C18H12F2N6O2 B2501527 N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251556-98-5](/img/structure/B2501527.png)

N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves complex organic reactions that can be related to the methods described in the provided papers. For instance, the synthesis of similar compounds with oxadiazole rings has been reported using one-pot ring conversion reactions, as seen in the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone . This suggests that a similar approach could be employed for the target compound, potentially involving the conversion of sydnone or a related precursor into the oxadiazole ring system.

Molecular Structure Analysis

The molecular structure of the compound can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as demonstrated in the structure elucidation of a designer drug with a highly substituted pyrazole skeleton . The use of NMR and comparison with possible structural isomers, followed by the prediction of ^13C NMR shifts using open access Internet shift prediction programs, can provide an efficient and unambiguous determination of the molecular structure.

Chemical Reactions Analysis

The chemical reactions involving the compound can be inferred from the reactivity of similar structures. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to the crystal structure of an intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, provides insights into the reactivity of oxadiazole derivatives . This information can be used to predict the reactivity of the target compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related compounds with similar functional groups. For instance, the synthesis and crystal structure determination of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide provide valuable information on the potential physical properties, such as crystal structure and solubility . Additionally, the biological activity of similar compounds, such as the effective inhibition of cancer cell proliferation, can hint at the possible bioactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Synthesis Techniques : The compound has been synthesized through various techniques, including the treatment of related compounds with specific reagents like 4-fluorobenzaldehyde or salicylaldehyde to afford Schiff bases. Such synthetic pathways are pivotal in medicinal chemistry for the development of new molecules with potential therapeutic applications (Demirbaş et al., 2010).

Crystallographic Analysis : Structural analysis, including crystallographic studies, plays a crucial role in understanding the molecular conformations of such compounds. These analyses are essential for predicting the reactivity and interaction of these compounds with biological targets (Kariuki et al., 2021).

Biological Activity Studies

Antimicrobial Activities : Various derivatives of this compound have demonstrated significant antimicrobial properties. This finding is crucial in the quest for new antibacterial and antifungal agents, especially in an era of increasing antibiotic resistance (Bektaş et al., 2007).

Anti-protozoal Effects : Compounds containing the 1,2,4-oxadiazole and 1,2,3-triazole moieties have shown potential as anti-protozoal agents. Such studies are vital in discovering new treatments for protozoal infections (Dürüst et al., 2012).

Anticancer Potential : Some derivatives have been evaluated for their anticancer activities, with several compounds exhibiting promising results against various cancer cell lines. This highlights the compound's potential in oncology research (Ravinaik et al., 2021).

α-Glucosidase Inhibition : Certain benzimidazole derivatives containing the 1,2,4-triazole and 1,2,4-oxadiazole moieties have shown α-glucosidase inhibitory activity. This finding is significant for the development of new therapies for diseases like diabetes (Menteşe et al., 2015).

Antioxidant Properties : Some derivatives exhibit notable antioxidant activities, which are important in combating oxidative stress-related diseases (Menteşe et al., 2015).

Photochemical Studies

- Photochemistry : Studies on the photochemistry of fluorinated heterocyclic compounds related to this molecule provide insights into their reactivity and potential applications in synthesis and material science (Pace et al., 2004).

Wirkmechanismus

Fluorinated Compounds

The compound contains fluorine atoms. Fluorine is often used in medicinal chemistry due to its ability to modulate the chemical properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability .

Triazoles

The compound contains a 1,2,3-triazole ring. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer activities .

Oxadiazoles

The compound also contains an oxadiazole ring. Oxadiazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, antifungal, antibacterial, and anticancer activities .

Pharmacokinetics

Without specific studies, it’s hard to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. The presence of fluorine and the heterocyclic rings could potentially enhance its metabolic stability and bioavailability .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment .

Eigenschaften

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N6O2/c1-10-8-12(20)4-7-14(10)21-17(27)18-22-16(24-28-18)15-9-26(25-23-15)13-5-2-11(19)3-6-13/h2-9H,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJUNVZODZGCJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)

![Ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2501447.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)

![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)

![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)

![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)

![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)